molecular formula C22H26N2O5 B11314993 3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3,7,7-Trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11314993
M. Wt: 398.5 g/mol
InChI Key: AIBPUWWRNLHOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound featuring a trimethoxyphenyl group.

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

3,7,7-trimethyl-4-(2,3,4-trimethoxyphenyl)-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C22H26N2O5/c1-11-16-17(12-7-8-15(26-4)20(28-6)19(12)27-5)18-13(23-21(16)29-24-11)9-22(2,3)10-14(18)25/h7-8,17,23H,9-10H2,1-6H3

InChI Key

AIBPUWWRNLHOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=C(C=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the trimethoxyphenyl precursor, followed by cyclization and functional group modifications to achieve the final structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of large-scale reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions disrupt cellular processes, leading to anti-cancer and anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,7-TRIMETHYL-4-(2,3,4-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, which confer distinct biological activities. Its trimethoxyphenyl group is a versatile pharmacophore, contributing to its multi-targeted effects and potential therapeutic applications .

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